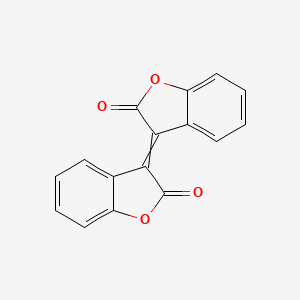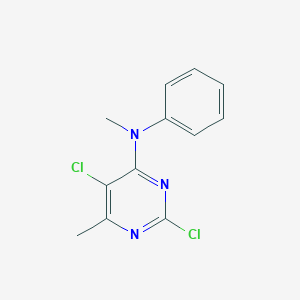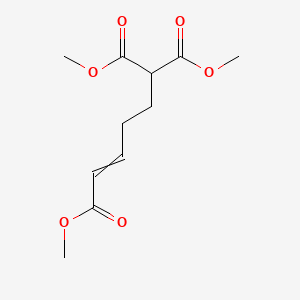
Trimethyl pent-4-ene-1,1,5-tricarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl pent-4-ene-1,1,5-tricarboxylate is an organic compound characterized by its unique structure, which includes a pentene backbone with three carboxylate groups and three methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trimethyl pent-4-ene-1,1,5-tricarboxylate typically involves the esterification of pent-4-ene-1,1,5-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the carboxylic acid groups to their corresponding methyl esters.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts in a packed bed reactor can facilitate the esterification reaction, allowing for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl pent-4-ene-1,1,5-tricarboxylate can undergo various chemical reactions, including:
Oxidation: The double bond in the pentene backbone can be oxidized to form epoxides or diols.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can participate in nucleophilic substitution reactions, forming different derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation or osmium tetroxide for dihydroxylation.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products
Oxidation: Epoxides or diols.
Reduction: Alcohols.
Substitution: Amides or esters with different alkyl or aryl groups.
Applications De Recherche Scientifique
Trimethyl pent-4-ene-1,1,5-tricarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential as a drug intermediate.
Industry: Utilized in the production of polymers and resins.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl 1,3,5-benzenetricarboxylate
- Trimethyl 1,2,4-benzenetricarboxylate
- Trimethyl 1,2,3-benzenetricarboxylate
Uniqueness
Trimethyl pent-4-ene-1,1,5-tricarboxylate is unique due to its pentene backbone, which provides different reactivity compared to aromatic tricarboxylates. The presence of the double bond allows for additional reactions such as epoxidation and dihydroxylation, which are not possible with aromatic compounds.
Propriétés
| 93279-42-6 | |
Formule moléculaire |
C11H16O6 |
Poids moléculaire |
244.24 g/mol |
Nom IUPAC |
trimethyl pent-4-ene-1,1,5-tricarboxylate |
InChI |
InChI=1S/C11H16O6/c1-15-9(12)7-5-4-6-8(10(13)16-2)11(14)17-3/h5,7-8H,4,6H2,1-3H3 |
Clé InChI |
DUDGHPFQEJXTEF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C=CCCC(C(=O)OC)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(Methylsulfanyl)phenyl]prop-2-enenitrile](/img/no-structure.png)
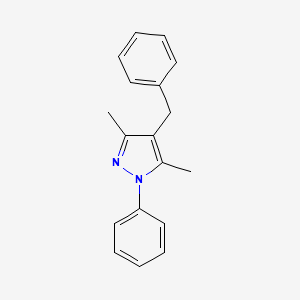
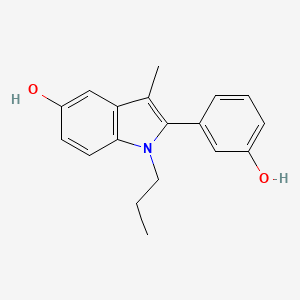

![1,8-Dimethyl-2,7-bis[(methylsulfanyl)methyl]naphthalene](/img/structure/B14361849.png)
